molecular formula C18H21NO4 B5515771 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B5515771
M. Wt: 315.4 g/mol
InChI Key: CVVGYRJLKYRMSZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure, featuring both methoxyphenyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-methoxyphenol with 2-bromoethylamine under basic conditions to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.

    4-methoxyphenyl isocyanate: Another structurally related compound with distinct reactivity and applications.

Uniqueness

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its combination of methoxyphenyl and acetamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-5-3-14(4-6-15)11-12-19-18(20)13-23-17-9-7-16(22-2)8-10-17/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVGYRJLKYRMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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